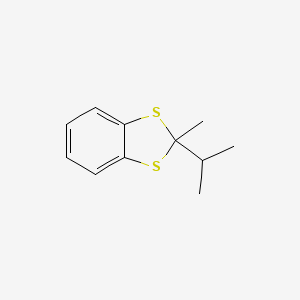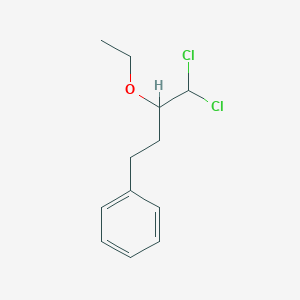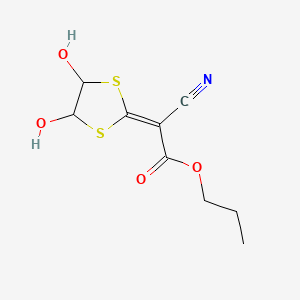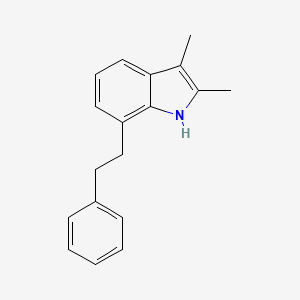![molecular formula C30H41NO6 B14391116 Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate CAS No. 89882-72-4](/img/structure/B14391116.png)
Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexadecyl chain attached to a benzoate moiety, which is further substituted with a 4-nitrobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid with hexadecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position of the benzoyl moiety.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process, reducing the need for excess reagents and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester linkage can be hydrolyzed to yield the corresponding alcohol and acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon as a catalyst.
Reduction: Hydrolysis using aqueous sodium hydroxide or sulfuric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Hexadecyl 2-[(4-aminobenzoyl)oxy]benzoate.
Reduction: Hexadecanol and 2-hydroxybenzoic acid.
Substitution: Derivatives with various substituents replacing the nitro group.
Applications De Recherche Scientifique
Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Medicine: Explored for its antimicrobial properties and potential use in topical formulations.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mécanisme D'action
The mechanism of action of Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate involves its interaction with biological membranes due to its amphiphilic structure. The hexadecyl chain interacts with the lipid bilayer, while the nitrobenzoyl group can engage in hydrogen bonding and electrostatic interactions with membrane proteins. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate
- Hexadecyl 2-[(3-nitrobenzoyl)oxy]benzoate
- Hexadecyl 2-[(4-chlorobenzoyl)oxy]benzoate
Uniqueness
Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological systems. The presence of the nitro group at the para position enhances its potential for nucleophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
89882-72-4 |
|---|---|
Formule moléculaire |
C30H41NO6 |
Poids moléculaire |
511.6 g/mol |
Nom IUPAC |
hexadecyl 2-(4-nitrobenzoyl)oxybenzoate |
InChI |
InChI=1S/C30H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24-36-30(33)27-18-15-16-19-28(27)37-29(32)25-20-22-26(23-21-25)31(34)35/h15-16,18-23H,2-14,17,24H2,1H3 |
Clé InChI |
XAVOVYIDHODJOP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)

![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-hexylurea](/img/structure/B14391047.png)
![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)
![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)

![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)




![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)

![[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14391113.png)
